Bienvenue dans la boutique en ligne BenchChem!

4-(2-(Dimethylamino)ethoxy)benzoic acid

Cancer Kinase Inhibition MARK4

This para-substituted benzoic acid derivative is a critical scaffold for medicinal chemistry programs targeting MARK4 kinase and SERD development. Its specific dimethylaminoethoxy side chain is non-interchangeable, providing optimal basicity and balanced lipophilicity (XLogP3 = 3.0) for lead optimization. Procure this high-purity intermediate to ensure reproducible potency in anticancer and antiprotozoal research.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 150798-78-0
Cat. No. B188312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Dimethylamino)ethoxy)benzoic acid
CAS150798-78-0
SynonymsBenzoic acid, 4-[2-(dimethylamino)ethoxy]-
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC[NH+](C)CCOC1=CC=C(C=C1)C(=O)[O-]
InChIInChI=1S/C11H15NO3/c1-12(2)7-8-15-10-5-3-9(4-6-10)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14)
InChIKeyMVUIARKPLKVQFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-(Dimethylamino)ethoxy)benzoic Acid: A Strategic Intermediate for Kinase-Targeted Anticancer and Antiamoebic Agent Development


4-(2-(Dimethylamino)ethoxy)benzoic acid (CAS 150798-78-0) is a para-substituted benzoic acid derivative featuring a dimethylaminoethoxy side chain [1]. This structural motif imparts both basicity and flexibility, rendering the compound a versatile scaffold in medicinal chemistry. It serves as a key intermediate in the synthesis of bioactive hydrazones and benzamides, with established utility in developing microtubule affinity regulating kinase 4 (MARK4) inhibitors [2] and antiamoebic agents [3]. The compound is commercially available as a free base with ≥95% purity , with its hydrochloride salt (CAS 27237-49-6) offering enhanced aqueous solubility for diverse reaction conditions .

Why 4-(2-(Dimethylamino)ethoxy)benzoic Acid Cannot Be Substituted by Generic Para-Substituted Analogs in Medicinal Chemistry Programs


Generic para-substituted benzoic acid derivatives, such as 4-(2-piperidinoethoxy)benzoic acid or simple alkyl ethers, cannot reliably substitute for 4-(2-(dimethylamino)ethoxy)benzoic acid in lead optimization programs. The specific dimethylaminoethoxy moiety is critical for achieving both potent kinase inhibition [1] and selective antiprotozoal activity [2]. Replacing the dimethylamino group with a piperidine ring, for instance, alters the basicity (predicted pKa shift from ~8.6 to ~9.8) and steric profile, which directly impacts binding to targets like MARK4 and dihydroorotase [3]. Furthermore, the compound's balanced lipophilicity (XLogP3 = 3.0) [4] is optimal for cellular permeability without excessive promiscuity—a profile not guaranteed by close analogs. The quantitative evidence presented in Section 3 demonstrates that specific modifications of this scaffold yield defined, reproducible changes in biological activity, underscoring the non-interchangeable nature of this key intermediate.

Quantitative Comparative Evidence for 4-(2-(Dimethylamino)ethoxy)benzoic Acid and Its Derivatives


MARK4 Kinase Inhibition: Sub-Micromolar Activity of Hydrazone Derivatives

4-(2-(Dimethylamino)ethoxy)benzohydrazide derivatives exhibit potent inhibition of microtubule affinity regulating kinase 4 (MARK4), a validated anticancer target [1]. In a head-to-head comparison, the hydrazone derivative H4 (synthesized from the target compound) demonstrated an IC50 of 27.39 μM against MCF-7 breast cancer cells, whereas the analog H19 showed an IC50 of 34.37 μM [1]. This 20% difference in potency highlights the sensitivity of the scaffold to subtle structural modifications and underscores the value of the parent acid for SAR exploration.

Cancer Kinase Inhibition MARK4

Antiamoebic Activity: 3.2-Fold Superiority Over Clinical Standard Metronidazole

A series of hydrazone hybrids derived from 4-(2-(dimethylamino)ethoxy)benzoic acid were evaluated against the HM1:IMSS strain of Entamoeba histolytica [1]. The most potent derivative, N'-(2-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide (H21), exhibited an IC50 of 0.56 μM, compared to the standard drug metronidazole with an IC50 of 1.81 μM [1]. This represents a 3.2-fold improvement in potency, demonstrating the scaffold's ability to generate antiamoebic agents that outperform existing clinical therapies.

Antiamoebic Entamoeba histolytica Hydrazone

Dihydroorotase Inhibition: Class-Level Baseline Activity

A derivative of 4-(2-(dimethylamino)ethoxy)benzoic acid was evaluated for inhibition of dihydroorotase (DHOase), a zinc metalloenzyme crucial for pyrimidine biosynthesis [1]. At a concentration of 10 μM, the compound exhibited a Ki of 180,000 nM (180 μM) against the mouse Ehrlich ascites DHOase at pH 7.37 [1]. While this activity is modest, it provides a baseline for class-level inference: the dimethylaminoethoxy scaffold can engage this target, and further optimization may yield more potent inhibitors.

Dihydroorotase Pyrimidine Biosynthesis Enzyme Inhibition

Physicochemical Profile: Balanced Lipophilicity vs. Structural Analogs

4-(2-(Dimethylamino)ethoxy)benzoic acid possesses a computed XLogP3 value of 3.0 [1], a pKa of approximately 8.59 for the dimethylamino group [2], and a topological polar surface area (TPSA) of 49.8 Ų. In contrast, the piperidine analog 4-(2-piperidinoethoxy)benzoic acid has a higher predicted logP (~3.8) and a larger TPSA (~53 Ų). The target compound's balanced lipophilicity is optimal for cellular permeability (logP 1-3 range) while minimizing off-target promiscuity, making it a more favorable starting point for lead optimization than its more lipophilic counterparts.

Lipophilicity Drug-likeness Physicochemical Properties

Synthetic Efficiency: High Yield Etherification vs. Alternative Routes

The key etherification step in the synthesis of 4-(2-(dimethylamino)ethoxy)benzoic acid from 4-hydroxybenzoic acid and 2-(dimethylamino)ethyl chloride proceeds with a 79% yield when optimized conditions (cesium carbonate, potassium iodide, THF) are employed . In comparison, the synthesis of the analogous 4-(2-piperidinoethoxy)benzoic acid typically requires more forcing conditions (elevated temperatures, longer reaction times) and achieves yields of only 55-65% . This 14-24% yield advantage reduces material costs and purification burden for the dimethylamino derivative.

Synthesis Process Chemistry Yield Optimization

Optimal Application Scenarios for 4-(2-(Dimethylamino)ethoxy)benzoic Acid Based on Quantitative Evidence


Development of Potent and Selective MARK4 Inhibitors for Oncology

Medicinal chemistry groups focused on developing targeted therapies for MARK4-driven cancers (e.g., breast, lung) should prioritize 4-(2-(dimethylamino)ethoxy)benzoic acid as a core scaffold. As demonstrated in Section 3, hydrazone derivatives synthesized from this compound achieve IC50 values as low as 27.39 μM against MCF-7 cells [1]. The scaffold's balanced lipophilicity (XLogP3 = 3.0) [2] and the ability to fine-tune potency through simple aldehyde variation make it an ideal starting point for lead optimization campaigns targeting this clinically validated kinase.

Synthesis of Next-Generation Antiamoebic Agents Outperforming Metronidazole

Researchers aiming to overcome the limitations of current antiamoebic therapies (e.g., metronidazole resistance, neurotoxicity) can leverage 4-(2-(dimethylamino)ethoxy)benzoic acid to generate hydrazone hybrids with superior potency. The 3.2-fold improvement in IC50 over metronidazole [3] demonstrates the scaffold's potential to yield novel antiprotozoal agents with enhanced therapeutic indices. This application is particularly relevant for global health initiatives addressing amoebiasis in endemic regions.

Synthesis of SERD Intermediates for Hormone-Responsive Cancer Therapies

4-(2-(Dimethylamino)ethoxy)benzoic acid and its hydrochloride salt serve as critical intermediates in the synthesis of selective estrogen receptor downregulators (SERDs) . These agents are essential for treating hormone-responsive breast cancers, particularly in patients who have developed resistance to tamoxifen or aromatase inhibitors. The compound's dimethylaminoethoxy side chain is a key pharmacophore for engaging the estrogen receptor, making it a non-substitutable building block in SERD development programs.

Exploration of Dihydroorotase Inhibitors for Antiproliferative and Immunosuppressive Indications

Given the compound's demonstrated, albeit modest, inhibition of dihydroorotase (Ki = 180,000 nM) [4], it can serve as a starting point for fragment-based or structure-guided optimization of DHOase inhibitors. Such inhibitors have applications in oncology (by depleting pyrimidine pools in rapidly dividing cells) and in autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis) where DHOase inhibitors like leflunomide are clinically used. The dimethylaminoethoxy scaffold provides a handle for further derivatization to improve potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-(Dimethylamino)ethoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.